

Biological activity of 2-(4-Fluorophenyl)aniline derivatives with different substituents

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)aniline

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A Comparative Guide to the Biological Activity of 2-(4-Fluorophenyl)aniline Derivatives

The **2-(4-fluorophenyl)aniline** scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. The incorporation of a fluorine atom is a well-established strategy to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide provides a comparative analysis of various **2-(4-fluorophenyl)aniline** derivatives, exploring how different substituents modulate their biological activities. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Anticancer Activity: A Tale of Two Substituents

Derivatives of the **2-(4-fluorophenyl)aniline** framework have demonstrated significant potential as anticancer agents. Structure-activity relationship (SAR) studies reveal that the nature of the substituent on the aniline ring plays a pivotal role in dictating cytotoxic efficacy.

Comparative Cytotoxicity

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed a clear trend: compounds bearing electron-withdrawing groups (like nitro, -NO₂) exhibit higher cytotoxicity compared to those with electron-donating groups (like methoxy, -OCH₃).[3][4] This effect was particularly pronounced against the PC3 human prostate carcinoma cell line.

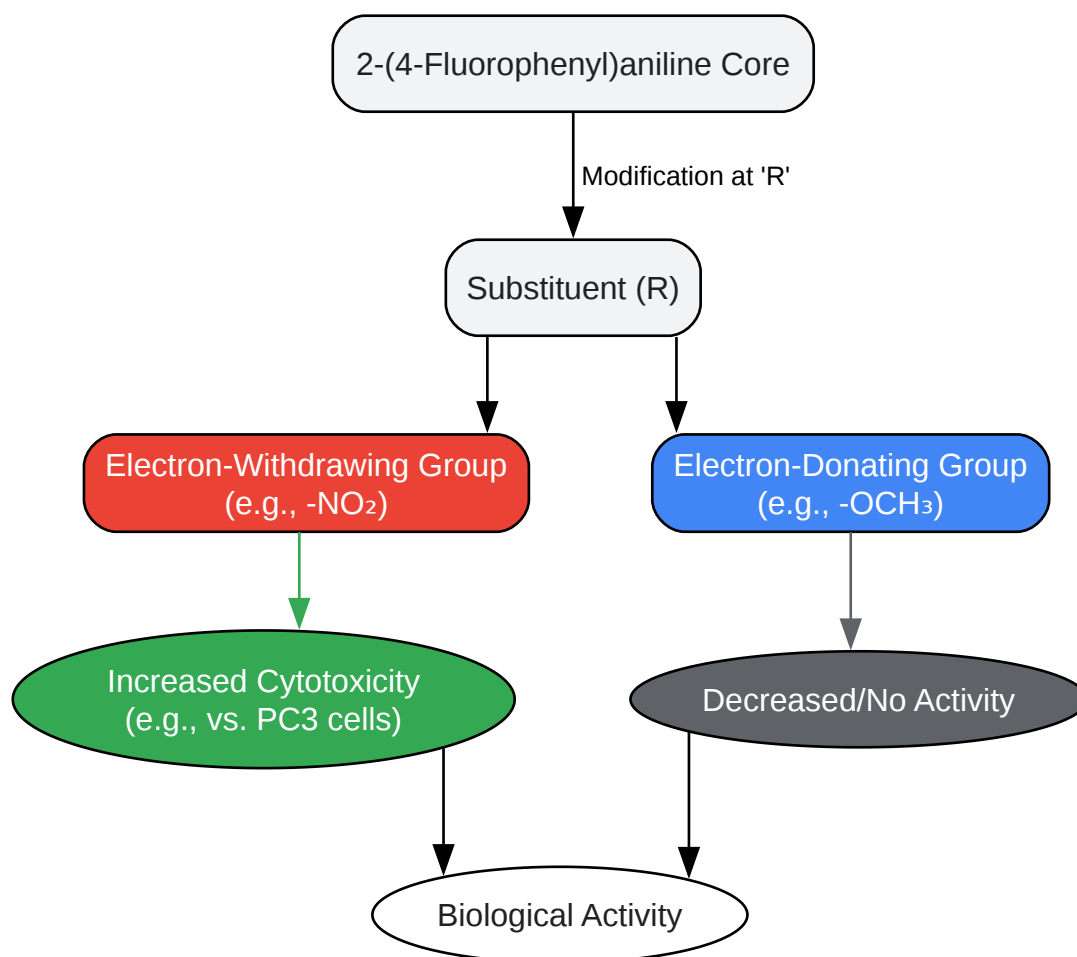
| Compound ID | Substituent on Phenylacetamide Moiety | PC3 IC ₅₀ (μM) | MCF-7 IC ₅₀ (μM) | HL-60 IC ₅₀ (μM) | Reference |
|-------------|---------------------------------------|---------------------------|-----------------------------|-----------------------------|-----------|
| 2a | 2-Nitro | >100 | >100 | >100 | [3] |
| 2b | 3-Nitro | 52 | >100 | >100 | [3] |
| 2c | 4-Nitro | 80 | 100 | >100 | [3] |
| 2d | 2-Methoxy | >100 | >100 | >100 | [3] |
| 2e | 3-Methoxy | >100 | >100 | >100 | [3] |
| 2f | 4-Methoxy | >100 | >100 | >100 | [3] |
| Imatinib | Reference Drug | 40 | 98 | >100 | [3][4] |

Table 1: In-vitro cytotoxicity (IC₅₀) of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against human cancer cell lines.

Notably, compounds 2b and 2c, with 3-nitro and 4-nitro substituents respectively, were the most active against the PC3 cell line.[3][4] Similarly, fluorinated aminophenylhydrazines have shown remarkable antitumor activity on the A549 lung cancer cell line, with one derivative achieving an IC₅₀ of just 0.64 μM, indicating that the strategic placement of fluorine atoms can lead to highly potent compounds.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The observed data suggests a clear SAR where electron-withdrawing groups enhance anticancer activity. The nitro group's ability to pull electron density likely influences the molecule's interaction with biological targets, potentially through mechanisms like apoptosis induction.[1][3]



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Caption: SAR diagram for anticancer activity.

Experimental Protocol: MTS Assay for Cytotoxicity

The cytotoxicity of these compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric method is a reliable and standard technique for assessing cell viability.

- Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.

- **Compound Treatment:** The synthesized derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for 72 hours.
- **MTS Reagent Addition:** After the incubation period, 20 μ L of the MTS reagent is added to each well.
- **Incubation and Measurement:** The plates are incubated for another 1-4 hours at 37°C. The MTS tetrazolium compound is bio-reduced by viable cells into a colored formazan product.
- **Data Analysis:** The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial and Antifungal Activity

Aniline derivatives, particularly those containing fluorine, are known to possess significant antimicrobial properties.^{[5][6][7]} Studies on trifluoro-anilines have demonstrated potent antibacterial and antibiofilm activity against pathogenic *Vibrio* species, which are common seafood contaminants.^{[6][7]}

Comparative Antimicrobial Efficacy

In a screen of 68 aniline derivatives, two trifluoro-aniline compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), were identified as highly effective against *Vibrio parahaemolyticus* and *Vibrio harveyi*.^[7]

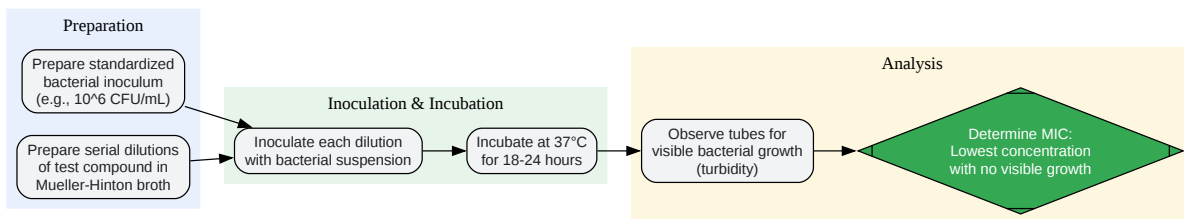
| Compound | Target Organism | MIC (μ g/mL) | Key Effects | Reference |
|----------|----------------------------|-------------------|--|-------------------|
| ACNBF | <i>V. parahaemolyticus</i> | 100 | Antibacterial, Antibiofilm, Bactericidal | ^{[6][7]} |
| ITFMA | <i>V. parahaemolyticus</i> | 50 | Antibacterial, Antibiofilm | ^{[6][7]} |

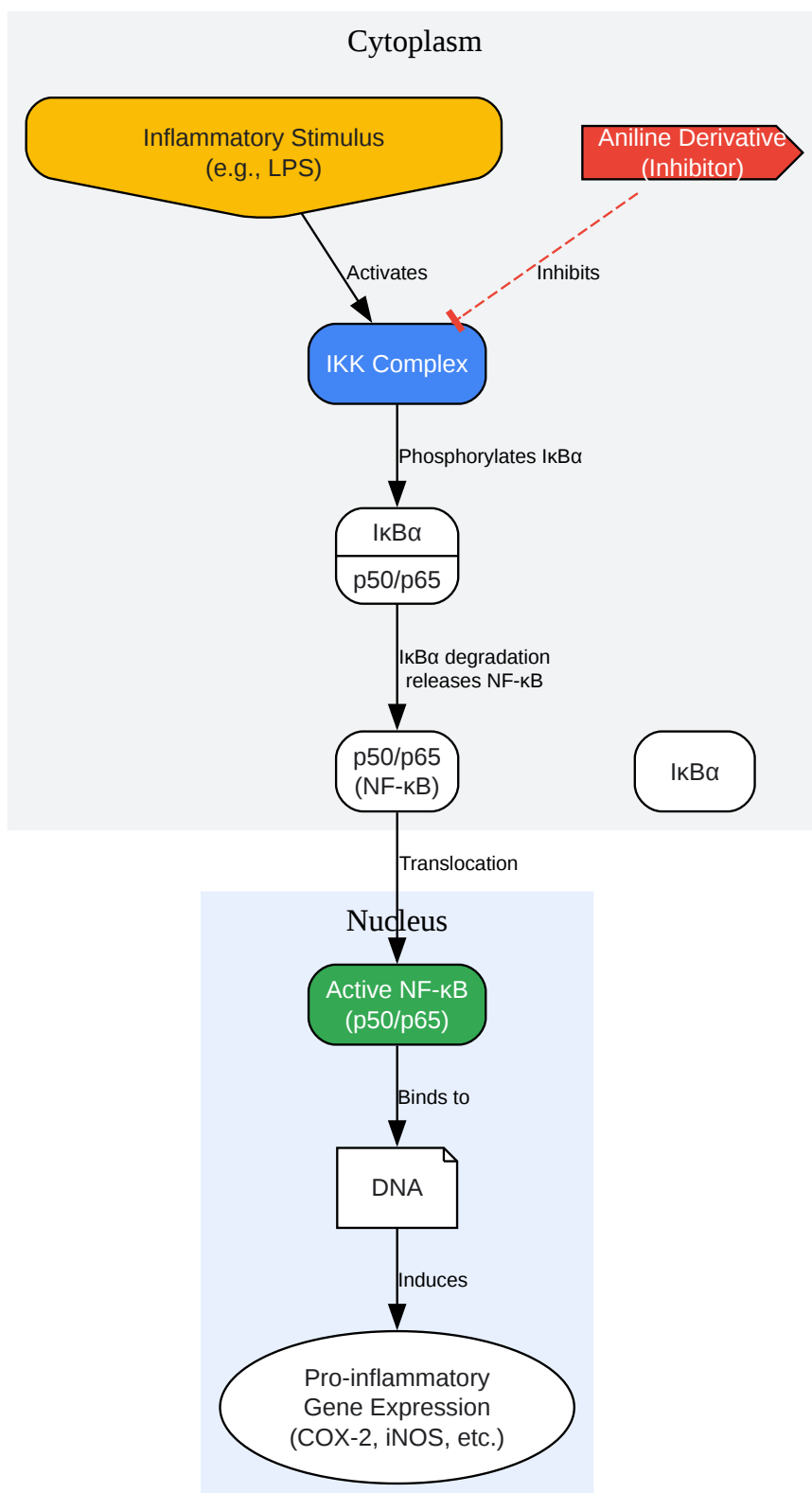
Table 2: Minimum Inhibitory Concentration (MIC) of trifluoro-aniline derivatives.

These compounds not only inhibited the growth of planktonic cells but also effectively suppressed biofilm formation.[6][7] The mechanism of action involves disruption of the bacterial cell membrane, leading to bactericidal effects within 30 minutes of exposure at 100 µg/mL.[6][7] Furthermore, these derivatives reduced key virulence factors, including motility and protease activity.[7] Structurally related fluorophenyl-containing 1,2,4-triazoles have also shown promise as antimicrobial and antifungal agents.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial efficacy of the compounds. The serial dilution method is a standard and reliable approach.





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